2,6-Diisopropylphenyl acetate is an organic compound characterized by its unique structure and properties. It belongs to the class of aromatic esters, which are formed from the reaction of phenolic compounds with acetic acid or its derivatives. This compound is notable for its potential applications in various scientific fields, including organic synthesis and material science.
The compound can be synthesized through several methods, primarily involving the acylation of 2,6-diisopropylaniline or similar derivatives with acetic anhydride or acetyl chloride. The synthesis methods often involve controlling steric hindrance due to the bulky isopropyl groups, which can affect reaction efficiency.
2,6-Diisopropylphenyl acetate is classified as:
The synthesis of 2,6-Diisopropylphenyl acetate typically involves acylation reactions. A common method includes the use of acetic anhydride as the acylating agent.
The molecular structure of 2,6-Diisopropylphenyl acetate features a phenyl ring substituted at the 2 and 6 positions with isopropyl groups and an acetate group attached to the phenyl carbon.
2,6-Diisopropylphenyl acetate can participate in various chemical reactions typical of esters:
The mechanism of action for reactions involving 2,6-Diisopropylphenyl acetate varies depending on the type of reaction:
2,6-Diisopropylphenyl acetate finds applications in various scientific fields:
The synthesis of 2,6-diisopropylphenyl acetate leverages bromination-etherification cascades as a pivotal step. This approach typically initiates with the bromination of 2,6-diisopropylaniline under controlled conditions. The amino group of 2,6-diisopropylaniline is first protected via acetylation, followed by regioselective ortho-bromination using bromine (Br₂) in acetic acid solvent. Subsequent deprotection restores the aniline, which undergoes diazotization to form the diazonium salt. This salt is then subjected to a Schiemann reaction, replacing the diazo group with bromine to yield 4-bromo-2,6-diisopropylaniline [1].
The critical etherification step employs Ullmann-type condensation, where the brominated intermediate reacts with phenol under basic conditions. Catalytic copper(I) oxide (Cu₂O) or copper(I) iodide (CuI) facilitates C–O bond formation at 110–130°C. Tetrabutylammonium bromide acts as a phase-transfer catalyst, enhancing reactivity between the organic and aqueous phases. This cascade achieves 75–82% yield, with reaction efficiency dependent on stoichiometric control and bromine stability [1].
Table 1: Catalytic Systems for Bromination-Etherification Cascades
Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Cu₂O | Toluene | 110 | 78 |
CuI | o-Xylene | 130 | 82 |
None (Thermal) | DMSO | 150 | <40 |
N-Heterocyclic carbene (NHC) ligands significantly enhance transition metal-catalyzed acetylation of 2,6-diisopropylphenol. These ligands form robust complexes with copper(I) or palladium(II), stabilizing reactive intermediates during esterification. The steric bulk of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligands prevents aggregation and suppresses undesirable side reactions such as ketonization or hydrolysis. The catalytic cycle involves:
NHC-copper(I) complexes (e.g., chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)) operate under mild conditions (25–60°C), achieving near-quantitative conversion within 2 hours. The electron-rich carbene increases metal electrophilicity, accelerating oxidative addition. This system tolerates moisture better than traditional palladium catalysts, making it advantageous for industrial applications [8] [10].
Table 2: Ligand Effects on Acetylation Catalysis
Ligand | Metal Center | Reaction Time (h) | Conversion (%) |
---|---|---|---|
IPr (NHC) | Copper(I) | 2.0 | 98 |
Triphenylphosphine | Palladium(II) | 4.5 | 85 |
2,2'-Bipyridyl | Copper(I) | 6.0 | 72 |
Copper-quinolinate complexes enable efficient continuous-flow synthesis of 2,6-diisopropylphenyl acetate. These catalysts integrate copper(II) ions with 8-hydroxyquinoline derivatives, forming chelates that resist leaching under flow conditions. The reactor configuration typically employs silica-immobilized copper catalysts packed in stainless steel cartridges. A solution of 2,6-diisopropylphenol and acetyl donor (e.g., acetic anhydride) is pumped through the cartridge at 0.1–0.5 mL/min flow rates [6].
Key advantages include:
High-performance liquid chromatography (HPLC) monitoring confirms >99% conversion with 93% isolated yield. This system eliminates batch-mode inconsistencies and reduces solvent consumption by 40% compared to conventional reactors [6].
Solvent choice critically influences reaction kinetics and isolation efficiency for 2,6-diisopropylphenyl acetate synthesis. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate high solubility of phenolic substrates but pose challenges due to reproductive toxicity (DMF) or high boiling points complicating removal. The Rowan University Solvent Selection Guide ranks alternatives using environmental, health, and safety (EHS) metrics, favoring 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) [7].
Table 3: Solvent Greenness Assessment
Solvent | Boiling Point (°C) | EHS Score (ETH Zurich) | Process Safety |
---|---|---|---|
2-MeTHF | 80 | 2.1 | Low peroxide formation |
Toluene | 111 | 3.9 | Flammable, toxic |
DMF | 153 | 3.7 | Reprotoxic |
CPME | 106 | 1.8 | High stability |
Reaction engineering further optimizes yields:
Combining 2-MeTHF as the solvent with immobilized catalysts in flow reactors achieves 95% yield with >80% reduction in cumulative energy demand compared to batch processes using toluene [6] [7].
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8